molecular formula C8H14O B2581623 4-(2-Methylcyclopropyl)butanal CAS No. 2228298-73-3

4-(2-Methylcyclopropyl)butanal

Cat. No. B2581623
CAS RN: 2228298-73-3
M. Wt: 126.199
InChI Key: KRWXYIFAXTZWPZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(2-Methylcyclopropyl)butanal” is represented by the InChI code 1S/C8H14O/c1-7-6-8(7)4-2-3-5-9/h5,7-8H,2-4,6H2,1H3 . This indicates that the compound has a molecular weight of 126.2 .

Scientific Research Applications

Tandem Ring-Closing Metathesis and Radical Cyclization

α,ω-(Phenylseleno) carbonyl compounds, resembling the structure of interest, have been converted into substances that undergo sequential ring-closing metathesis and radical cyclization, affording bicyclic products. This method provides a route to complex structures from simpler precursors (Clive & Cheng, 2001).

Multifunctional Drug Candidate Synthesis

A class of tetracyclic butyrophenones, related in complexity to 4-(2-Methylcyclopropyl)butanal, has been synthesized, showing potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors. This research demonstrates the potential of structurally complex compounds in developing new treatments for neuropsychiatric and neurological disorders (Li et al., 2014).

Enynylation and Synthesis of Conjugated Dienynes or Trienynes

Compounds derived from methylenecyclopropanes, a structural motif related to this compound, have been enynylated with alkynes to give conjugated dienynes and trienyne products. This research outlines a pathway for synthesizing complex molecular structures, offering insights into potential applications of this compound in synthetic chemistry (Shi, Liu, & Tang, 2005).

Reactivity Towards π-Bonds and Stereospecific Addition

The reaction of compounds with similar complexity to this compound with cis- and trans-butenes has been studied, revealing stereospecific additions and providing a new route to isolable 1,2-disilabenzenes. These findings contribute to understanding the reactivity of such compounds with π-bonds, which could inform further applications in synthesis and material science (Kinjo et al., 2007).

Chiral Auxiliary and Efficient Protecting Group for Boronic Acids

The use of this compound and related structures as chiral auxiliaries in cyclopropanation reactions and as protecting groups for boronic acids has been explored. These applications highlight the compound's utility in stereochemical control and functional group protection, essential aspects of organic synthesis and drug development (Luithle & Pietruszka, 2000).

properties

IUPAC Name

4-(2-methylcyclopropyl)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-6-8(7)4-2-3-5-9/h5,7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWXYIFAXTZWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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